5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride
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Overview
Description
5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride is a spirocyclic lactam derivative with an eight-membered ring that contains both oxygen and nitrogen atoms. This compound is known for its versatility and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride typically involves the reaction of 5-oxa-8-azaspiro[3.5]nonane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually carried out in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
5-oxa-8-azaspiro[3.5]nonane: The parent compound without the acyl chloride group.
8-azaspiro[3.5]nonane-8-carbonyl chloride: A similar compound lacking the oxygen atom in the ring.
5-oxa-8-azaspiro[3.5]nonane-8-carboxylic acid: The hydrolysis product of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2763780-69-2 |
---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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